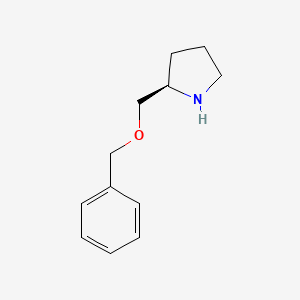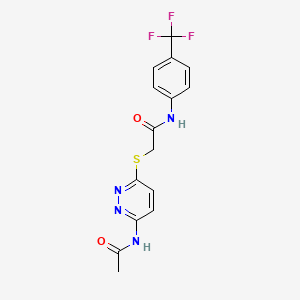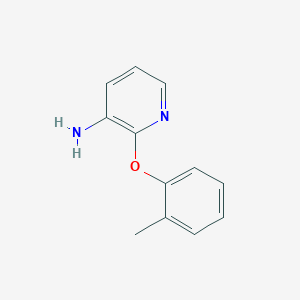
2-(2-Methylphenoxy)pyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methylphenoxy)pyridin-3-amine is a compound with the molecular weight of 200.24 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H12N2O/c1-9-5-2-3-7-11(9)15-12-10(13)6-4-8-14-12/h2-8H,13H2,1H3 . This indicates the presence of 12 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom in the molecule. Physical And Chemical Properties Analysis
This compound is a powder at room temperature .科学的研究の応用
Intramolecular Hydrogen Bonding and Tautomerism
Research on similar Schiff bases indicates the importance of intramolecular hydrogen bonding and tautomerism in determining the structural and chemical properties of compounds. For instance, studies on N-(2-pyridil)-salicylidene and related compounds reveal tautomeric equilibrium in different solvents, which is crucial for understanding their reactivity and interaction with other molecules. This knowledge could be applied to 2-(2-Methylphenoxy)pyridin-3-amine to predict its behavior in various chemical environments (Nazır et al., 2000).
Catalytic Activity and Functional Modeling
The compound's structural features, similar to those in studies of iron(III) complexes with tetradentate monophenolate ligands, suggest potential applications in catalysis and as models for enzymatic processes. Research demonstrates the role of ligand properties in influencing the activity of catechol 1,2-dioxygenases, enzymes critical in biological systems for the degradation of aromatic compounds. This insight could guide the development of catalysts for environmental or synthetic organic chemistry applications involving this compound (Velusamy et al., 2004).
Corrosion Inhibition
Studies on Schiff base compounds containing oxygen, nitrogen, and sulfur donors highlight their effectiveness as corrosion inhibitors for metals. Given the structural similarities, this compound could be investigated for its potential to act as a corrosion inhibitor, offering protection against corrosion in industrial applications (Leçe et al., 2008).
Polymerization Catalysis
The amine-functionalized phenolate ligands have been explored for their role in the copolymerization of cyclohexene oxide and carbon dioxide, leading to polycarbonates with low molecular weight and narrow dispersities. This suggests possible applications of this compound in polymer science, especially in the development of environmentally friendly polymers (Devaine-Pressing et al., 2015).
Coordination Chemistry and Magnetism
The synthesis and study of manganese(II) complexes with ligands derived from aminomethylpyridine indicate the potential for this compound to form metal complexes. These complexes have applications in magnetism and could be studied for their magnetic properties, offering insights into new materials for technology and research (Wu et al., 2004).
Safety and Hazards
将来の方向性
While specific future directions for 2-(2-Methylphenoxy)pyridin-3-amine are not mentioned in the available resources, there is ongoing research in the field of pyridine-based compounds. For instance, a recent study focused on the design and properties of bridged energetic pyridines derivatives . Such research could potentially provide new insights into the applications and properties of this compound.
作用機序
Target of Action
This compound belongs to the class of organic compounds known as aminopyridines and derivatives . These are organic heterocyclic compounds containing an amino group attached to a pyridine ring .
Mode of Action
Based on its structural similarity to other aminopyridines, it may interact with its targets through hydrogen bonding and pi-stacking interactions, which are common in aminopyridines .
Biochemical Pathways
Aminopyridines and their derivatives have been reported to be involved in various biological processes, including neurotransmission, cellular metabolism, and enzymatic reactions .
特性
IUPAC Name |
2-(2-methylphenoxy)pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-5-2-3-7-11(9)15-12-10(13)6-4-8-14-12/h2-8H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNPOCWTPDHSKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=C(C=CC=N2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
954575-86-1 |
Source


|
| Record name | 2-(2-methylphenoxy)pyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dimethylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2822647.png)
![7,8-Dihydro-3H-thiopyrano[3,2-d]pyrimidin-4(6H)-one](/img/structure/B2822649.png)
![(E)-1-[5-(2,4-dichlorophenyl)-2-furyl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B2822652.png)
![N-[2-(2-Aminoethoxy)phenyl]acetamide;hydrochloride](/img/structure/B2822653.png)
![4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine](/img/structure/B2822657.png)
![1,6,7-trimethyl-3-(2-oxopropyl)-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2822658.png)
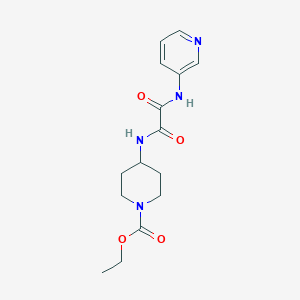
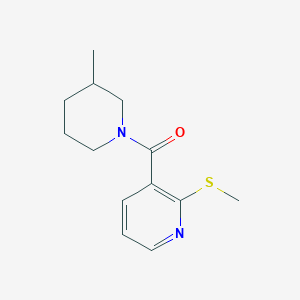
![3-fluoro-4-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2822661.png)
![4-(4-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-methoxypyrimidine](/img/structure/B2822662.png)
![2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2822663.png)
![3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B2822665.png)
